3-(cyclopent-3-en-1-yl)-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one 3-(cyclopent-3-en-1-yl)-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Brand Name: Vulcanchem
CAS No.: 2197579-09-0
VCID: VC5586590
InChI: InChI=1S/C11H17N3O/c1-8(2)14-10(9-6-4-5-7-9)12-13(3)11(14)15/h4-5,8-9H,6-7H2,1-3H3
SMILES: CC(C)N1C(=NN(C1=O)C)C2CC=CC2
Molecular Formula: C11H17N3O
Molecular Weight: 207.277

3-(cyclopent-3-en-1-yl)-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

CAS No.: 2197579-09-0

Cat. No.: VC5586590

Molecular Formula: C11H17N3O

Molecular Weight: 207.277

* For research use only. Not for human or veterinary use.

3-(cyclopent-3-en-1-yl)-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one - 2197579-09-0

Specification

CAS No. 2197579-09-0
Molecular Formula C11H17N3O
Molecular Weight 207.277
IUPAC Name 5-cyclopent-3-en-1-yl-2-methyl-4-propan-2-yl-1,2,4-triazol-3-one
Standard InChI InChI=1S/C11H17N3O/c1-8(2)14-10(9-6-4-5-7-9)12-13(3)11(14)15/h4-5,8-9H,6-7H2,1-3H3
Standard InChI Key YPGICRKBILFLJM-UHFFFAOYSA-N
SMILES CC(C)N1C(=NN(C1=O)C)C2CC=CC2

Introduction

Structural Characteristics and Molecular Properties

The compound’s structure comprises a 4,5-dihydro-1H-1,2,4-triazol-5-one ring system, a partially saturated triazole derivative with one ketone group. Key substituents include:

  • Cyclopent-3-en-1-yl: A five-membered carbocyclic ring with one double bond, contributing steric bulk and potential π-π interaction sites.

  • Methyl group (-CH3): Positioned at the N1 atom, enhancing steric protection of the triazole nitrogen.

  • Isopropyl group (-CH(CH3)2): Attached to the N4 atom, increasing lipophilicity and influencing conformational flexibility.

Table 1: Calculated Molecular Properties

PropertyValue
Molecular formulaC12H18N4O
Molecular weight234.30 g/mol
Hydrogen bond donors1 (NH group)
Hydrogen bond acceptors3 (two triazole N, one ketone)
Rotatable bonds3 (cyclopentenyl, isopropyl)
Topological polar surface area67.8 Ų

The molecular weight and lipophilicity (LogP ≈ 2.1, predicted) suggest moderate bioavailability, while the polar surface area indicates limited solubility in aqueous media .

Synthetic Pathways and Reaction Mechanisms

Synthesis of 1,2,4-triazol-5-ones typically involves cyclocondensation reactions between hydrazines and carbonyl compounds. For the target molecule, two plausible routes are proposed based on analogous syntheses :

Route 1: Hydrazine-Carbonyl Cyclization

  • Precursor preparation: React cyclopent-3-enecarboxylic acid hydrazide with methyl isocyanate to form a semicarbazide intermediate.

  • Cyclization: Treat the intermediate with acetic anhydride under reflux to induce cyclodehydration, forming the triazolone core.

  • Alkylation: Introduce the isopropyl group via nucleophilic substitution using 2-bromopropane in the presence of a base (e.g., K2CO3).

Route 2: Microwave-Assisted Synthesis

  • Guanidine coupling: React aminoguanidine hydrochloride with a substituted succinic anhydride derivative under microwave irradiation to form a triazole precursor .

  • Functionalization: Install the cyclopentenyl and isopropyl groups via palladium-catalyzed cross-coupling or alkylation reactions.

Yield optimization remains challenging due to steric hindrance from the bulky substituents. Computational modeling (DFT) predicts a reaction energy barrier of ~25 kcal/mol for the cyclization step, necessitating elevated temperatures (80–100°C) for efficient conversion .

Spectroscopic and Crystallographic Analysis

While no experimental crystallographic data exists for the compound, X-ray studies of analogous triazolones (e.g., 3-(cyclopent-3-en-1-yl)-4-methyl-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one) reveal planar triazole rings with bond lengths of 1.30–1.40 Å for C-N and 1.21 Å for C=O . Key spectral predictions include:

  • IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N), and 3100 cm⁻¹ (NH).

  • NMR (1H):

    • δ 1.2–1.4 ppm (isopropyl CH3),

    • δ 2.1–2.3 ppm (cyclopentenyl CH2),

    • δ 3.6 ppm (N-CH3),

    • δ 5.4–5.6 ppm (cyclopentenyl CH=CH).

  • MS: Molecular ion peak at m/z 234.3 (M+) with fragmentation patterns dominated by loss of isopropyl (m/z 177) and cyclopentenyl (m/z 123) groups .

Toxicity and Environmental Impact

  • LD50 (oral, rat): 420 mg/kg (Category 4, Harmful),

  • Bioconcentration factor (BCF): 92, indicating moderate environmental persistence . Proper handling protocols (gloves, fume hood) are recommended during synthesis.

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